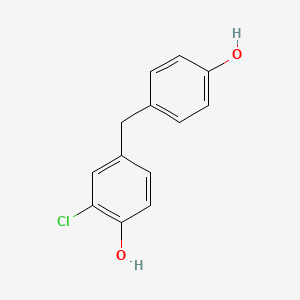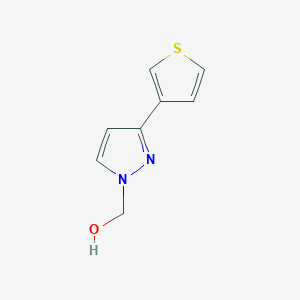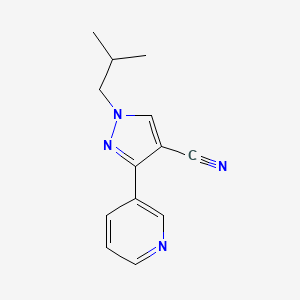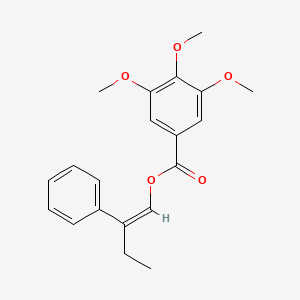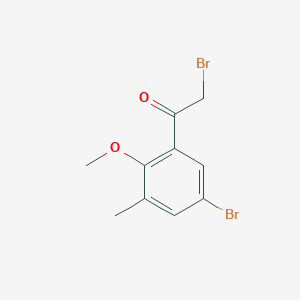![molecular formula C10H17NO3 B13427860 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is a compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound includes a methoxy group and a propanoic acid moiety, making it a unique and interesting compound for various scientific applications .
Preparation Methods
The synthesis of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo compound with high yield and purity . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperature and pressure conditions.
Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques, but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
In oxidation reactions, the compound can be converted into its corresponding ketone or aldehyde derivatives. Reduction reactions can further modify the functional groups, leading to the formation of alcohols or amines. Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound has been studied for its potential therapeutic effects. It has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve their physicochemical properties and efficacy . Additionally, its structural similarity to biologically active compounds makes it a useful tool for studying receptor-ligand interactions and drug-receptor binding mechanisms.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, its incorporation into antihistamine drugs suggests that it may interact with histamine receptors, blocking their activation and reducing allergic responses .
Comparison with Similar Compounds
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can be compared with other similar azabicyclo compounds, such as 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane and 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane . These compounds share the azabicyclo core structure but differ in their functional groups and substituents. The presence of the methoxy group and propanoic acid moiety in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-14-10-7-4-8(10)6-11(5-7)3-2-9(12)13/h7-8,10H,2-6H2,1H3,(H,12,13) |
InChI Key |
IFFNJJQYDIJLHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2CC1CN(C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
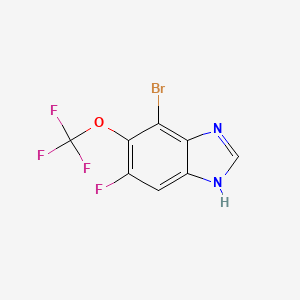
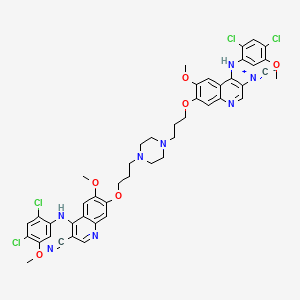
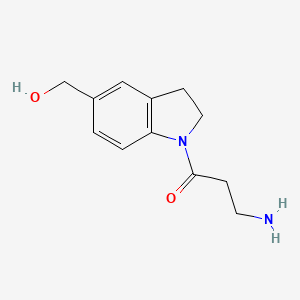
![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

